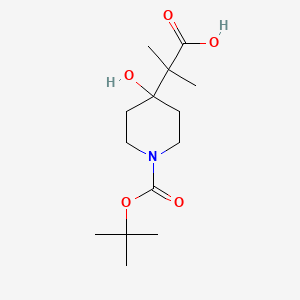

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid functional group, and a hydroxyl group attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine typically involves the following steps:

Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-piperidine.

Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, often involving the use of reagents such as Grignard reagents or organolithium compounds.

Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. This is a critical step for subsequent functionalization of the piperidine nitrogen:

Reaction Conditions

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane

Mechanism:

Acid-catalyzed cleavage of the carbamate releases CO₂ and tert-butanol, yielding the amine hydrochloride or trifluoroacetate salt.

Applications:

-

Prepares the amine for alkylation, acylation, or participation in coupling reactions (e.g., urea/amide formation) .

Modification of the Hydroxyl Group

The 4-hydroxyl group undergoes typical alcohol reactions, often facilitated by the steric and electronic environment of the piperidine ring:

Mitsunobu Reaction

Used to convert the hydroxyl group to ethers or esters:

-

Reagents: DIAD (diisopropyl azodicarboxylate), PPh₃, and an alcohol or carboxylic acid

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| N-Boc-4-hydroxypiperidine | 4-(4-Fluorophenoxy)piperidine | 85% |

Esterification/Acylation

-

Reagents: Acetyl chloride, anhydrides, or carboxylic acids with DCC/DMAP

-

Application: Protection of the hydroxyl group during multi-step syntheses .

Reactions of the Carboxylic Acid Substituent

The 1-carboxy-1-methylethyl group enables carboxylate chemistry:

Amide Bond Formation

Example: Conjugation with biologics (e.g., peptides) for targeted drug delivery .

Decarboxylation

Under thermal or basic conditions, the carboxylic acid may decarboxylate to form a tertiary alkyl group, though this is less common due to steric hindrance .

N-Alkylation/Acylation

After Boc deprotection, the amine undergoes:

Ring-Opening Reactions

Rare for piperidines but possible under extreme conditions (e.g., strong acids/bases).

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antitumor Agents

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine serves as a critical intermediate in the synthesis of antitumor medications. Research indicates that derivatives of piperidine, including this compound, exhibit promising activity against cancer cell lines, making them valuable in developing new cancer therapies .

Tuberculosis Treatment

Recent studies have highlighted the efficacy of piperidine derivatives as inhibitors of Mycobacterium tuberculosis. For instance, structure-activity relationship (SAR) studies have shown that modifications to piperidine structures can enhance their potency against tuberculosis, demonstrating potential for combination therapies that could significantly improve treatment outcomes .

Neuroscience Research

Histamine Receptor Antagonists

this compound is also explored for its role as a histamine H3 receptor antagonist. Compounds with similar structures have been developed into effective treatments for narcolepsy and other sleep disorders. The flexibility in the molecular structure allows for modifications that can lead to increased selectivity and potency against specific receptor subtypes .

Synthetic Chemistry

Methodologies for Synthesis

The synthesis of this compound typically involves several steps, starting from readily available precursors like 4-piperidone. Methods have been optimized to improve yield and purity, making it suitable for large-scale production. For example, one method involves using sodium borohydride for reduction followed by the introduction of a Boc protecting group, which enhances the stability and reactivity of the compound during subsequent reactions .

Table 1: Summary of Research Findings on Piperidine Derivatives

Wirkmechanismus

The mechanism of action of N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group allows for selective reactions at other functional groups, while the carboxylic acid and hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-4-hydroxypiperidine: Lacks the carboxylic acid group.

4-(1-carboxy-1-methylethyl)piperidine: Lacks the Boc protecting group.

N-Boc-4-(1-carboxy-1-methylethyl)piperidine: Lacks the hydroxyl group.

Uniqueness

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine is unique due to the combination of the Boc protecting group, carboxylic acid, and hydroxyl group on the piperidine ring. This unique structure allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound, also known as tert-butyl 4-hydroxypiperidine-1-carboxylate, has the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol. It is characterized by the presence of a piperidine ring, which is a common motif in many biologically active compounds.

The synthesis of this compound typically involves the protection of the hydroxyl group using a Boc (tert-butoxycarbonyl) group, followed by the introduction of a carboxylic acid moiety. Various synthetic routes have been explored, including those that utilize piperidine derivatives as starting materials to enhance yield and purity .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, analogs derived from piperidine structures have shown cytotoxic effects against various cancer cell lines. In particular, compounds with similar piperidine frameworks demonstrated significant inhibition of cell proliferation in models such as FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that derivatives of piperidine can function as muscarinic receptor antagonists, which may help mitigate cognitive decline associated with neurodegenerative conditions . The ability to inhibit acetylcholinesterase further supports its potential in treating Alzheimer's disease by enhancing cholinergic transmission .

Antimicrobial and Anti-inflammatory Activities

This compound has shown promise in antimicrobial and anti-inflammatory applications. Compounds with similar chemical structures have been reported to exhibit antifungal and antibacterial activities, making them suitable candidates for further development in therapeutic contexts . Additionally, their anti-inflammatory properties could be beneficial for conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and substituents on the nitrogen atom have been shown to influence potency and selectivity against various biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of aromatic groups | Increased anticancer potency |

| Variation in alkyl chain length | Altered neuroprotective effects |

| Substitution at nitrogen | Enhanced cholinesterase inhibition |

Case Studies

Several case studies illustrate the compound's potential:

- Anticancer Efficacy : A study evaluated various analogs against CNS cancer cell lines, revealing that certain derivatives significantly inhibited cell growth compared to controls .

- Neuroprotective Mechanisms : Another investigation focused on the neuroprotective effects of piperidine derivatives in animal models of Alzheimer's disease, demonstrating improved cognitive function through cholinergic modulation .

- Anti-inflammatory Properties : Research into anti-inflammatory effects showed that compounds related to this compound could reduce pro-inflammatory cytokine production in vitro .

Eigenschaften

IUPAC Name |

2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-12(2,3)20-11(18)15-8-6-14(19,7-9-15)13(4,5)10(16)17/h19H,6-9H2,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJXHFXAZXQBFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(C)(C)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.